ファロペネム関連化合物4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

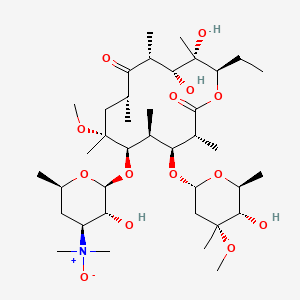

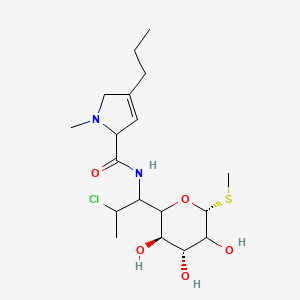

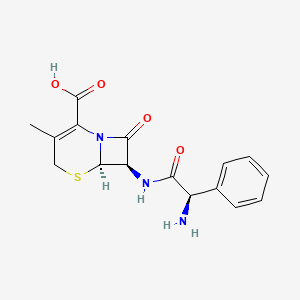

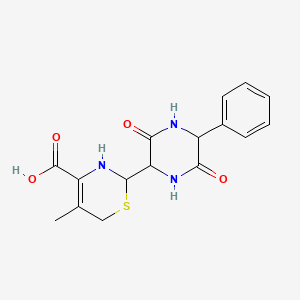

Faropenem Related Compound 4 is a derivative of faropenem, which belongs to the carbapenem class of antibiotics. This compound has gained significant attention due to its potential therapeutic and industrial applications. Faropenem itself is an orally active beta-lactam antibiotic that is resistant to some forms of extended-spectrum beta-lactamase.

科学的研究の応用

Faropenem Related Compound 4 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the synthesis of new beta-lactam antibiotics.

Biology: It is used in studies to understand the mechanisms of bacterial resistance to beta-lactam antibiotics.

Medicine: It is investigated for its potential use in treating bacterial infections, especially those caused by resistant strains.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

Target of Action

Faropenem, and by extension Faropenem Related Compound 4, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It does this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Faropenem is the bacterial cell wall synthesis pathway . By targeting the PBPs, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Faropenem exhibits favorable pharmacokinetic properties. The prodrug form of Faropenem offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins . The half-life of Faropenem sodium is approximately 0.8 hours . Administration of Faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .

Result of Action

The primary result of Faropenem’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Faropenem causes the cells to become structurally compromised, leading to cell lysis and death . This makes Faropenem effective against a broad range of bacterial infections .

Action Environment

The action of Faropenem can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can potentially affect the efficacy of Faropenem. Faropenem is resistant to hydrolysis by nearly all beta-lactamases, including extended-spectrum beta-lactamases and ampc beta-lactamases . This resistance to beta-lactamases enhances Faropenem’s stability and efficacy in a variety of bacterial environments .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Faropenem Related Compound 4, like Faropenem, is expected to play a role in biochemical reactions involving bacterial cell wall synthesis. It is likely to interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . It is expected that Faropenem Related Compound 4 may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Faropenem Related Compound 4 is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . Faropenem Related Compound 4 may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

One study indicated potential dependence of penem efficacy on underlying antibiotic resistance mechanisms, while several studies reported persistence or recurrence of urinary tract infections after Faropenem treatment .

Metabolic Pathways

Faropenem is known to be an orally active beta-lactam antibiotic, suggesting it may be involved in metabolic pathways related to antibiotic activity .

準備方法

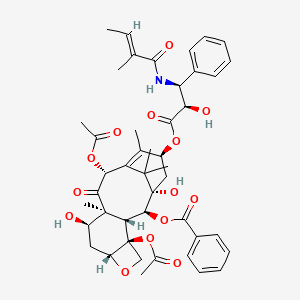

Synthetic Routes and Reaction Conditions

The preparation of Faropenem Related Compound 4 involves several steps. One common method includes the use of 4-acetoxy-3-(®-(t-butyldimethylsilyloxy)ethyl)-2-azetidinone as a primary material. This compound undergoes salt condensation with R-sulfo-tetrahydrofuran-2-formic acid under the catalysis of zinc halide to form an intermediate compound . The intermediate is then further processed through a series of reactions to yield Faropenem Related Compound 4.

Industrial Production Methods

Industrial production of Faropenem Related Compound 4 typically involves a “one-pot” operation where intermediates are used directly for the next step reaction without the need for purification. This method has the advantages of low cost, high yield, and easy reaction conditions, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

Faropenem Related Compound 4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium complexes such as tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride . The reactions are typically carried out in the presence of organic solvents and under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Faropenem Related Compound 4, which can be further processed for therapeutic or industrial applications.

類似化合物との比較

Similar Compounds

Similar compounds to Faropenem Related Compound 4 include:

Faropenem: The parent compound, which is also a beta-lactam antibiotic.

Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

Meropenem: A carbapenem antibiotic known for its effectiveness against Gram-negative bacteria.

Uniqueness

Faropenem Related Compound 4 is unique due to its specific structural modifications, which enhance its stability and reduce its susceptibility to beta-lactamase degradation. This makes it a promising candidate for the development of new antibiotics to combat resistant bacterial strains .

特性

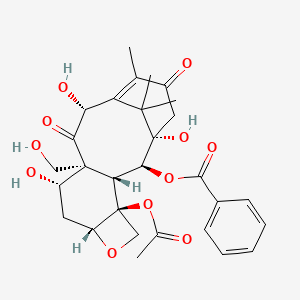

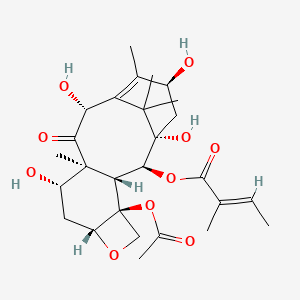

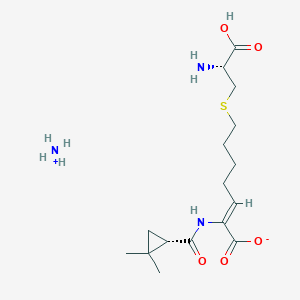

| { "Design of the Synthesis Pathway": "The synthesis pathway for Faropenem Related Compound 4 involves the conversion of 2,3-dihydro-1H-pyrrolo[1,2-f][1,3]benzoxazin-1-one to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolo[1,2-f][1,3]benzoxazin-1-one", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of 2,3-dihydro-1H-pyrrolo[1,2-f][1,3]benzoxazin-1-one with sodium borohydride in methanol to form the corresponding alcohol", "Acetylation of the alcohol with acetic anhydride in acetic acid to form the corresponding acetate", "Treatment of the acetate with sodium hydroxide in water to form the corresponding acid", "Conversion of the acid to the corresponding acid chloride with thionyl chloride", "Reaction of the acid chloride with 2-amino-3-methylbutanoic acid in the presence of triethylamine in ethyl acetate to form Faropenem Related Compound 4" ] } | |

CAS番号 |

106559-80-2 |

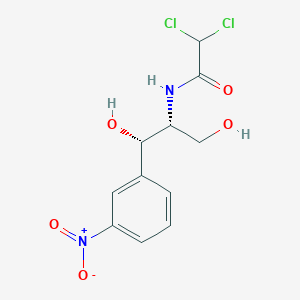

分子式 |

C15H19NO5S |

分子量 |

325.39 |

外観 |

White to light brown powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-, 2-propen-1-yl ester, |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)